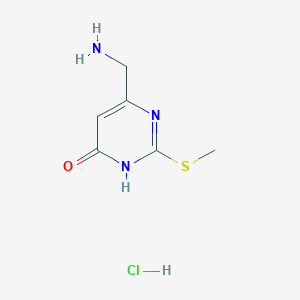
6-(Aminomethyl)-2-(methylsulfanyl)-1,4-dihydropyrimidin-4-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Aminomethyl)-2-(methylsulfanyl)-1,4-dihydropyrimidin-4-one hydrochloride is a useful research compound. Its molecular formula is C6H10ClN3OS and its molecular weight is 207.68. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
6-(Aminomethyl)-2-(methylsulfanyl)-1,4-dihydropyrimidin-4-one hydrochloride is a heterocyclic compound with potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features a pyrimidine ring that is substituted with both an aminomethyl group and a methylthio group, which contribute to its unique chemical reactivity and biological properties.
- IUPAC Name : 4-(aminomethyl)-2-methylsulfanyl-1H-pyrimidin-6-one
- Molecular Formula : C₆H₁₀ClN₃OS
- CAS Number : 134399-12-5
- Molecular Weight : 195.68 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The aminomethyl group allows for hydrogen bonding, while the methylthio group enhances hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Antimicrobial Activity
Research indicates that 6-(aminomethyl)-2-(methylsulfanyl)-1,4-dihydropyrimidin-4-one exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
Anticancer Activity
The compound has also been investigated for its anticancer potential. Studies have demonstrated that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves the activation of caspases and the modulation of the mitochondrial pathway, leading to increased oxidative stress within cancer cells.
Case Studies
- Antimicrobial Efficacy : A study conducted on various bacterial strains revealed that the compound exhibited minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL, indicating potent antimicrobial activity compared to standard antibiotics like ampicillin.
- Cytotoxicity in Cancer Cells : In a recent experiment, treatment with this compound resulted in a dose-dependent reduction in cell viability in MCF-7 cells, with IC50 values around 25 µM after 48 hours of exposure.
Comparative Analysis
The following table summarizes the biological activities of this compound compared to similar compounds:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
|---|---|---|---|
| 6-(Aminomethyl)-2-(methylsulfanyl)-1,4-dihydropyrimidin-4-one | Effective against Gram-positive and Gram-negative bacteria | Induces apoptosis in cancer cells | Inhibition of cell wall synthesis; oxidative stress induction |
| 2-Methylthio-4H-pyrimidin-4-one | Moderate activity against select bacteria | Limited anticancer properties | Less versatile due to lack of aminomethyl group |
| 6-(Aminomethyl)-2-methylthio-1H-pyrimidin-2-one | Low antimicrobial activity | Variable anticancer effects | Different substitution pattern affects reactivity |
Propiedades
IUPAC Name |
4-(aminomethyl)-2-methylsulfanyl-1H-pyrimidin-6-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3OS.ClH/c1-11-6-8-4(3-7)2-5(10)9-6;/h2H,3,7H2,1H3,(H,8,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODOBJOFWNLOSSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=O)N1)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













